molecular formula C20H20N6O2S B2984964 N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921881-53-0

N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2984964
CAS No.: 921881-53-0
M. Wt: 408.48
InChI Key: CKWJCAHOKUHGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group at position 7 and a thioacetamide side chain at position 3. While direct data for this compound are absent in the provided evidence, structurally related analogs (e.g., imidazotriazole-thioacetamides in and ) suggest a molecular formula of approximately C₂₁H₂₁N₅O₂S and a molecular weight of ~403.5 g/mol (calculated).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-14(27)21-15-6-5-7-16(12-15)22-18(28)13-29-20-24-23-19-25(10-11-26(19)20)17-8-3-2-4-9-17/h2-9,12H,10-11,13H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWJCAHOKUHGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole derivatives with appropriate arylhydrazinecarbonitriles. The resulting products are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography to confirm their structures and purity.

Cytotoxicity

Recent studies have shown that derivatives of this compound exhibit notable cytotoxic effects against a variety of human cancer cell lines. The in vitro cytotoxic potency is evaluated using assays that measure cell viability and proliferation.

Key Findings:

  • IC50 Values: The most active derivatives reported include N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide exhibited IC50 values in the low micromolar range against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
Compound NameCancer Cell LineIC50 Value (µM)
4e SISO5.0
5l RT-1123.5

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key cellular processes such as ribonucleotide reductase activity. This inhibition leads to a decrease in deoxyribonucleotide pools necessary for DNA synthesis and repair.

Case Studies

In a recent clinical trial involving patients with advanced pancreatic cancer treated with thiosemicarbazone analogs (related compounds), significant antitumor activity was observed. The study focused on evaluating the drug's safety profile and efficacy in chemotherapy-naïve patients versus those who were gemcitabine-refractory. The results indicated that the compound could potentially enhance survival rates and reduce tumor burden in resistant cases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several classes of heterocyclic acetamides but differs in substituents and core heterocycles:

Feature Target Compound Analogous Compounds
Core Heterocycle Imidazo[2,1-c][1,2,4]triazole 1,3,4-Thiadiazole (), benzothiazole (), cephalosporin-thiadiazole hybrids ()
Key Substituents 3-Acetamidophenyl, phenyl 4-Methoxyphenyl/4-trifluoromethylphenyl (), p-tolyl (), trichloroethyl (), methoxyphenyl ()
Thioether Linkage Present (Scaffold-S-acetamide) Common in thiadiazole-thioacetamides (); absent in benzothiazole acetamides ()

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound Compound
Molecular Weight ~403.5 g/mol 449.5 g/mol 365.5 g/mol 383.69 g/mol
Solubility Not reported Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported 503–504 K (HAc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.